4-(Hydroxymethyl)oxolane-2,3,4-triol

描述

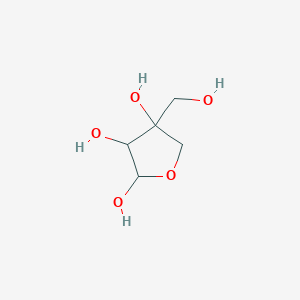

Structure

3D Structure

属性

IUPAC Name |

4-(hydroxymethyl)oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNHGEVAWNWCRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639-97-4 |

Source

|

| Record name | D-Apiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

The Natural Occurrence of 4-(Hydroxymethyl)oxolane-2,3,4-triol (Apiose): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)oxolane-2,3,4-triol, a branched-chain pentose commonly known as D-apiose, is a naturally occurring monosaccharide with significant biological relevance. This technical guide provides a comprehensive overview of its natural occurrence, biosynthesis, and the experimental methodologies for its study. Quantitative data on apiose content in various plant sources are summarized, and detailed protocols for its extraction, isolation, and analysis are provided. Furthermore, the biosynthetic pathway of its activated form, UDP-apiose, is delineated. This document serves as a foundational resource for researchers in natural product chemistry, plant biology, and drug development interested in the exploration and utilization of this unique sugar.

Introduction

4-(Hydroxymethyl)oxolane-2,3,4-triol, or D-apiose, is a unique branched-chain pentose found predominantly in the plant kingdom. It is not found as a free monosaccharide in nature but exists as a component of complex polysaccharides and various secondary metabolites. Its structural role in the plant cell wall and its presence in bioactive glycosides make it a molecule of interest for both fundamental plant science and applied research, including drug discovery.

Apiose is a key constituent of two major pectic polysaccharides: rhamnogalacturonan II (RG-II), which is ubiquitous in the primary cell walls of all higher plants, and apiogalacturonan, which is particularly abundant in aquatic monocots. In RG-II, apiose plays a crucial role in the formation of borate-diester cross-links, which are essential for the structural integrity of the cell wall. Additionally, apiose is found in a variety of secondary metabolites, including the well-known flavonoid glycoside, apiin, present in parsley.

This guide aims to provide a detailed technical overview of the natural occurrence of apiose, presenting quantitative data, experimental protocols, and biosynthetic pathways to facilitate further research and application.

Natural Occurrence and Quantitative Data

Apiose is widely distributed throughout the plant kingdom, from ferns to angiosperms. Its concentration, however, varies significantly between species and even different tissues within the same plant. The most notable sources of high apiose content are aquatic monocots, particularly duckweeds.

| Plant Species | Family | Tissue/Component | Apiose Content (% of non-cellulosic neutral sugars) | Reference(s) |

| Lemna minor | Lemnaceae | Holocellulose | ~4% | [1][2] |

| Spirodela polyrhiza | Lemnaceae | Cell Wall | ~20% | [3] |

| Landoltia punctata | Lemnaceae | Cell Wall | High | [4][5] |

| Wolffiella caudata | Lemnaceae | Cell Wall | Lower than Lemna | [4][5] |

| Wolffia borealis | Lemnaceae | Cell Wall | Lower than Lemna | [4][5] |

| Zostera marina | Zosteraceae | Cell Wall | High (in apiogalacturonan) | [6][7][8][9] |

| Petroselinum crispum (Parsley) | Apiaceae | Leaves | Present in apiin | [10][11][12][13] |

| Enhalus acoroides | Hydrocharitaceae | Leaves and Roots | High apiosyl and arabinosyl abundance | [6][14] |

| Amphibolis spp. | Cymodoceaceae | Cell Wall | Present | [6][14] |

| Posidonia spp. | Posidoniaceae | Cell Wall | Present | [6][14] |

Biosynthesis of UDP-D-Apiose

The precursor for the incorporation of apiose into polysaccharides and secondary metabolites is UDP-D-apiose. This nucleotide sugar is synthesized from UDP-D-glucuronic acid in a reaction catalyzed by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS/UXS). This enzyme also produces UDP-D-xylose. The biosynthesis has been studied in plants like parsley and duckweed.[15][16]

Experimental Protocols

Extraction and Isolation of Apiose-Containing Polysaccharides

A general workflow for the extraction and analysis of apiose-containing polysaccharides is outlined below.

4.1.1. Extraction of Apiogalacturonan from Lemna minor [17]

This protocol describes a mild extraction suitable for obtaining apiose-rich pectic polysaccharides.

-

Preparation of Plant Material: Harvest fresh Lemna minor and wash thoroughly with distilled water. The plant material can be used fresh or lyophilized.

-

Cell Wall Preparation: Homogenize the plant material in a blender with a suitable buffer (e.g., phosphate buffer, pH 7.0). Centrifuge the homogenate and wash the pellet sequentially with buffer, water, and then a mixture of chloroform:methanol (1:1, v/v) to remove soluble components and pigments. The resulting pellet is the crude cell wall material.

-

Extraction: Suspend the cell wall material in a 0.5% (w/v) ammonium oxalate solution. Stir the suspension at a controlled temperature (e.g., 22°C or 100°C) for several hours.

-

Isolation: Centrifuge the suspension to pellet the remaining cell wall debris. The supernatant contains the extracted apiogalacturonans.

-

Purification: The extracted polysaccharides can be further purified by dialysis against water to remove small molecules, followed by lyophilization. Further purification can be achieved using anion-exchange chromatography (e.g., DEAE-Sephadex) and size-exclusion chromatography.[18][19][20]

4.1.2. Extraction of Apiin from Parsley (Petroselinum crispum)

This protocol is for the extraction of the flavonoid glycoside apiin.

-

Preparation of Plant Material: Air-dry fresh parsley leaves and grind them into a fine powder.

-

Defatting: Extract the powdered material with a non-polar solvent like petroleum ether or hexane to remove lipids and essential oils.

-

Extraction: The defatted material is then extracted with a polar solvent. A mixture of ethanol and water (e.g., 70:30 v/v) is effective for extracting apiin. Extraction can be performed by maceration, soxhlet, or ultrasound-assisted extraction.

-

Purification: The crude extract can be concentrated under reduced pressure. Further purification of apiin can be achieved by techniques such as column chromatography on silica gel or polyamide, or by preparative HPLC.

Hydrolysis of Apiose-Containing Glycosides and Polysaccharides

To quantify the monosaccharide composition, the glycosidic linkages must be cleaved.

4.2.1. Acid Hydrolysis for Polysaccharides

-

Hydrolysis: Accurately weigh the purified polysaccharide sample (1-5 mg) into a screw-cap tube. Add 1 mL of 2 M trifluoroacetic acid (TFA).

-

Incubation: Seal the tube and heat at 121°C for 1-2 hours.

-

Removal of Acid: After cooling, remove the TFA by evaporation under a stream of nitrogen or by repeated co-distillation with methanol.

4.2.2. Mild Acid Hydrolysis of Apiin [21]

This method can be used to selectively cleave the apiosyl linkage from the glucosyl moiety in apiin.

-

Hydrolysis: Dissolve the apiin-containing extract in a dilute acid solution (e.g., pH 3).

-

Incubation: Heat the solution at 100°C. The progress of the hydrolysis to apigenin-7-O-glucoside can be monitored by HPLC.

Analysis of Apiose by Gas Chromatography-Mass Spectrometry (GC-MS)[22][23][24][25][26]

GC-MS analysis of the alditol acetate derivatives of monosaccharides is a robust method for quantification.

-

Reduction: Dissolve the dried hydrolysate in 1 M ammonium hydroxide containing 10 mg/mL sodium borohydride (NaBH4). Incubate at room temperature for 1 hour.

-

Acetylation: Add glacial acetic acid to decompose excess NaBH4. Evaporate the sample to dryness. Add acetic anhydride and 1-methylimidazole and incubate at room temperature for 10 minutes to acetylate the alditols.

-

Extraction: Add water to stop the reaction, and then extract the alditol acetates into an organic solvent such as dichloromethane.

-

GC-MS Analysis: Inject the organic phase into a GC-MS system equipped with a suitable capillary column (e.g., DB-5 or equivalent). The alditol acetates are separated based on their retention times, and their mass spectra are used for identification and quantification by comparison with authentic standards.

UDP-D-Apiose/UDP-D-Xylose Synthase (AXS/UXS) Enzyme Assay[15][27][28][29]

This assay measures the activity of the enzyme responsible for UDP-apiose synthesis.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), NAD+, and the substrate UDP-D-glucuronic acid.

-

Enzyme Preparation: Use a purified recombinant AXS/UXS enzyme or a crude protein extract from a plant source known to have high activity (e.g., parsley or duckweed).

-

Incubation: Add the enzyme to the reaction mixture and incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by heating or by the addition of acid.

-

Analysis: The products, UDP-apiose and UDP-xylose, can be separated and quantified by high-performance liquid chromatography (HPLC) with UV detection or by mass spectrometry.

Conclusion

4-(Hydroxymethyl)oxolane-2,3,4-triol, or apiose, is a widespread and functionally important monosaccharide in the plant kingdom. Its unique branched-chain structure is integral to the architecture of the plant cell wall and is a feature of numerous bioactive secondary metabolites. This technical guide has provided a comprehensive overview of its natural occurrence, with quantitative data highlighting its abundance in certain plant species. Detailed experimental protocols for the extraction, isolation, and analysis of apiose-containing molecules have been presented to aid researchers in their investigations. The elucidation of the biosynthetic pathway provides a basis for further studies into the regulation of apiose metabolism. The information compiled herein is intended to serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, plant biology, and drug development, fostering further exploration of this intriguing natural compound.

References

- 1. THE OCCURRENCE OF APIOSE IN LEMNA (DUCKWEED) AND OTHER ANGIOSPERMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The occurrence of apiose in Lemna (duckweed) and other angiosperms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developmental Control of Apiogalacturonan Biosynthesis and UDP-Apiose Production in a Duckweed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Correlation of Apiose Levels and Growth Rates in Duckweeds [frontiersin.org]

- 5. Correlation of Apiose Levels and Growth Rates in Duckweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiling the cell walls of seagrasses from A (Amphibolis) to Z (Zostera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural characterization and cytotoxic properties of an apiose-rich pectic polysaccharide obtained from the cell wall of the marine phanerogam Zostera marina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Cell Wall of Seagrasses: Fascinating, Peculiar and a Blank Canvas for Future Research [frontiersin.org]

- 9. The Cell Wall of Seagrasses: Fascinating, Peculiar and a Blank Canvas for Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 11. researchgate.net [researchgate.net]

- 12. jcea.agr.hr [jcea.agr.hr]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Isolation and partial characterization of apiogalacturonans from the cell wall of Lemna minor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New Approach to Detect and Isolate Rhamnogalacturonan-II in Arabidopsis thaliana Seed Mucilage - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. New Approach to Detect and Isolate Rhamnogalacturonan-II in Arabidopsis thaliana Seed Mucilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]

Apiose: A Key Branched-Chain Sugar in the Architecture of Plant Cell Wall Polysaccharides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Apiose, a unique branched-chain pentose, is a crucial, albeit minor, constituent of the plant cell wall, playing a pivotal role in the structural integrity of the pectin matrix. This technical guide provides a comprehensive overview of apiose as a component of plant cell wall polysaccharides, with a focus on its presence in rhamnogalacturonan II (RG-II) and apiogalacturonan. We delve into the biosynthesis of apiose, the structural significance of its incorporation into these complex polysaccharides, and its impact on plant growth and development. This document summarizes quantitative data on apiose abundance, details key experimental methodologies for its study, and presents visual representations of relevant biochemical pathways and experimental workflows to serve as a valuable resource for researchers in plant biology, carbohydrate chemistry, and drug development.

Introduction

The plant cell wall is a dynamic and complex extracellular matrix primarily composed of polysaccharides, which provides structural support, dictates cell shape, and mediates interactions with the environment. Among the vast array of monosaccharides that constitute these polysaccharides, apiose (3-C-(hydroxymethyl)-D-erythro-furanose) stands out due to its unusual branched-chain structure.[1] While not found in its free form in nature, D-apiose is a characteristic component of the cell wall pectic polysaccharides of vascular plants and is also found in various secondary metabolites.[1][2]

Apiose is most notably a key residue in two types of pectic polysaccharides:

-

Rhamnogalacturonan II (RG-II): A structurally complex and highly conserved polysaccharide found in the primary cell walls of all vascular plants.[3][4] RG-II is composed of at least 12 different glycosyl residues linked by more than 20 different glycosidic linkages.[3]

-

Apiogalacturonan: A pectic polysaccharide abundant in the cell walls of certain aquatic monocots, such as duckweed (Lemna minor) and seagrass (Zostera marina).[2][5]

This guide will explore the multifaceted role of apiose in these polysaccharides, from its biosynthesis to its functional implications for the plant cell wall.

Apiose-Containing Polysaccharides in the Plant Cell Wall

Rhamnogalacturonan II (RG-II): A Highly Conserved and Structurally Complex Polysaccharide

RG-II is a minor component of pectin, constituting approximately 0.5% to 5% of the primary cell wall's dry mass.[6][7] Despite its low abundance, RG-II is essential for normal plant growth and development.[8] Its structure is remarkably conserved across all vascular plants, suggesting a fundamental and irreplaceable function.[3][4]

The backbone of RG-II consists of α-1,4-linked D-galacturonic acid residues, which is substituted with four different oligosaccharide side chains (A, B, C, and D).[9] Apiose is a constituent of side chains A and B.[8]

The most critical function of apiose in RG-II is its involvement in the formation of a borate diester bridge that cross-links two RG-II monomers into a dimer.[2][3] This dimerization is crucial for the formation of a three-dimensional pectic network, which contributes to the mechanical properties of the primary cell wall.[3] Plants with impaired RG-II dimerization exhibit severe growth defects, highlighting the importance of this apiose-mediated cross-linking.[10]

Apiogalacturonan: An Apiose-Rich Pectin of Aquatic Monocots

Apiogalacturonan is a simpler pectic polysaccharide compared to RG-II and is characterized by a backbone of α-1,4-linked D-galacturonic acid residues substituted with apiosyl side chains.[2][5] This polysaccharide is particularly abundant in the cell walls of aquatic monocots like Lemna minor and Zostera marina.[2][5] In these plants, apiogalacturonans can constitute a significant portion of the cell wall.[11] The apiose content in the apiogalacturonans of Lemna minor can vary significantly, ranging from 7.9% to 38.1%.[11]

Quantitative Analysis of Apiose in Plant Cell Wall Polysaccharides

The abundance of apiose varies between different plant species and the type of polysaccharide. The following tables summarize the quantitative data on the glycosyl residue composition of RG-II from various sources and the apiose content in the cell walls of duckweed species.

Table 1: Glycosyl Residue Composition of Rhamnogalacturonan II (RG-II) from Various Plant Sources (mol%)

| Monosaccharide | Sycamore[3] | Red Wine[12] | Pea[3] |

| Rhamnose | 11 | 10 | 12 |

| Fucose | 6 | 5 | 7 |

| 2-O-Me-Fucose | 2 | 2 | 2 |

| Arabinose | 14 | 13 | 15 |

| Galactose | 10 | 9 | 11 |

| Apiose | 10 | 9 | 10 |

| 2-O-Me-Xylose | 3 | 3 | 3 |

| Galacturonic Acid | 25 | 28 | 23 |

| Glucuronic Acid | 6 | 5 | 6 |

| Aceric Acid | 3 | 3 | 3 |

| Kdo | 5 | 6 | 4 |

| Dha | 5 | 4 | 4 |

Table 2: Apiose Content in the Cell Walls of Different Duckweed Species (mol%)

| Species | Apiose Content (mol%)[13] |

| Spirodela polyrhiza | ~15 |

| Landoltia punctata | ~14 |

| Lemna gibba | ~12 |

| Wolffiella caudata | ~5 |

| Wolffia borealis | ~4 |

Biosynthesis of Apiose

Apiose is synthesized in plants in its activated form, UDP-D-apiose. The biosynthesis pathway starts from UDP-D-glucuronic acid, a key intermediate in the synthesis of many cell wall precursors.[10][14] A bifunctional enzyme, UDP-apiose/UDP-xylose synthase (AXS), catalyzes the conversion of UDP-D-glucuronic acid into both UDP-D-apiose and UDP-D-xylose.[10] This reaction involves an NAD+-dependent decarboxylation and a rearrangement of the carbon skeleton of the glucuronic acid moiety.[10]

The cloning and functional characterization of the AXS1 gene from Arabidopsis thaliana have provided significant insights into this pathway.[10] The recombinant AXS1 enzyme was shown to catalyze the formation of UDP-apiose and UDP-xylose with a turnover number of 0.3 min⁻¹.[10]

Signaling and Physiological Significance

While a direct role for apiose or RG-II in signaling pathways has not been definitively established, their structural importance in maintaining cell wall integrity is intrinsically linked to cell wall signaling. The plant cell wall integrity (CWI) maintenance mechanism involves receptor-like kinases (RLKs), such as Wall-Associated Kinases (WAKs), that can sense changes in the pectin matrix.[4]

Defects in RG-II structure or dimerization, often resulting from mutations affecting apiose biosynthesis or incorporation, lead to compromised cell wall integrity.[10] This triggers CWI signaling pathways, resulting in compensatory responses such as cell wall thickening and, in severe cases, cell death.[10] Therefore, apiose plays a critical indirect role in cell signaling by ensuring the structural stability of the cell wall, which is constantly monitored by the cell.

The physiological significance of apiose is underscored by the severe developmental phenotypes observed in mutants with altered RG-II. For instance, the Arabidopsis mur1 mutant, which has a defect in fucose biosynthesis and incorporates L-galactose instead of L-fucose into RG-II, exhibits a dwarf phenotype due to reduced RG-II cross-linking.[9]

Experimental Protocols

Isolation and Purification of Rhamnogalacturonan II (RG-II)

A general workflow for the isolation and purification of RG-II from plant material is outlined below.[6][15]

-

Preparation of Alcohol Insoluble Residue (AIR):

-

Homogenize fresh plant tissue in 70% ethanol to precipitate polysaccharides and proteins.

-

Wash the pellet sequentially with ethanol, chloroform:methanol (1:1), and acetone to remove lipids and pigments.

-

Dry the resulting pellet to obtain AIR.[6]

-

-

Enzymatic or Chemical Extraction of RG-II:

-

Chromatographic Purification:

Monosaccharide Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to determine the molar composition of monosaccharides in a polysaccharide sample.[5][16]

-

Hydrolysis: Hydrolyze the purified polysaccharide (e.g., RG-II) with 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour to release the constituent monosaccharides.[5]

-

Reduction: Reduce the monosaccharides to their corresponding alditols using sodium borohydride (NaBH₄).[5]

-

Acetylation: Acetylate the alditols with acetic anhydride and pyridine to form volatile alditol acetate derivatives.[5]

-

GC-MS Analysis: Separate and identify the alditol acetates by GC-MS. Quantify the individual monosaccharides by comparing their peak areas to those of known standards.[5]

Glycosidic Linkage Analysis

Linkage analysis determines how monosaccharides are linked together in a polysaccharide.[7][14]

-

Permethylation: Methylate all free hydroxyl groups of the polysaccharide using the Hakomori method (sodium hydride and methyl iodide in DMSO).[14]

-

Hydrolysis: Hydrolyze the permethylated polysaccharide with TFA to yield partially methylated monosaccharides.[14]

-

Reduction and Acetylation: Reduce and acetylate the partially methylated monosaccharides to form partially methylated alditol acetates (PMAAs).[14]

-

GC-MS Analysis: Identify the PMAAs by their characteristic fragmentation patterns in the mass spectrometer to determine the linkage positions of the original monosaccharide residues.[14]

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the anomeric configuration (α or β) of glycosidic linkages and for obtaining detailed three-dimensional structural information.[2][15]

-

Sample Preparation: Dissolve the purified polysaccharide in D₂O.

-

1D and 2D NMR Spectra Acquisition: Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC) NMR spectra.[2]

-

Spectral Analysis: Assign the resonances in the spectra to specific protons and carbons in the polysaccharide structure to determine the sequence and linkage of monosaccharides.[2]

Visualizations

Signaling Pathway

Caption: Cell wall integrity signaling pathway involving RG-II.

Experimental Workflow

Caption: Experimental workflow for RG-II analysis.

Logical Relationship

Caption: Logical relationship of apiose in cell wall function.

Conclusion

Apiose, despite being a minor monosaccharide component, plays a disproportionately large role in the structure and function of the plant cell wall. Its unique branched-chain structure is fundamental to the borate-mediated dimerization of rhamnogalacturonan II, a process essential for the formation of a stable and functional pectin network in all vascular plants. The study of apiose-containing polysaccharides continues to provide valuable insights into the intricate architecture of the plant cell wall and its role in plant development. The methodologies and data presented in this guide offer a solid foundation for researchers to further explore the fascinating biology of this unusual sugar and its potential applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Apiogalacturonan - Wikipedia [en.wikipedia.org]

- 6. Rhamnogalacturonan II structure shows variation in the side chains monosaccharide composition and methylation status within and across different plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Synthesis and Origin of the Pectic Polysaccharide Rhamnogalacturonan II – Insights from Nucleotide Sugar Formation and Diversity [frontiersin.org]

- 9. rhamnogalacturonan II [glygen.ccrc.uga.edu]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and partial characterization of apiogalacturonans from the cell wall of Lemna minor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural characterization of red wine rhamnogalacturonan II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Correlation of Apiose Levels and Growth Rates in Duckweeds [frontiersin.org]

- 14. Matrix polysaccharide precursors in Arabidopsis cell walls are synthesized by alternate pathways with organ-specific expression patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Plant Cell Wall Polysaccharides as Potential Resources for the Development of Novel Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of UDP-Apiose from UDP-Glucuronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway converting UDP-glucuronic acid to UDP-apiose, a critical precursor for the synthesis of important plant cell wall polysaccharides and various secondary metabolites. This document details the enzymatic transformation, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and workflows.

Introduction to the UDP-Apiose Biosynthetic Pathway

The biosynthesis of the branched-chain pentose, D-apiose, is a crucial process in plants and some bacteria, where it is a key component of complex polysaccharides such as rhamnogalacturonan II (RG-II) and apiogalacturonan.[1] The activated form of apiose, uridine 5'-diphospho-D-apiose (UDP-apiose), is synthesized from UDP-D-glucuronic acid (UDP-GlcA) in a unique and complex enzymatic reaction.[1] This conversion is catalyzed by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS), which concurrently produces UDP-D-xylose. The intricate mechanism of UAXS, involving an NAD+-dependent oxidation-decarboxylation followed by a rearrangement of the sugar's carbon skeleton, makes it a fascinating subject of study for enzymologists and glycobiologists.[1] Understanding this pathway is not only fundamental to plant biology but also holds potential for applications in biotechnology and drug development, particularly in targeting pathways involving cell wall integrity.

The Enzymatic Conversion of UDP-Glucuronic Acid to UDP-Apiose

The conversion of UDP-glucuronic acid to UDP-apiose is a multi-step process catalyzed by a single enzyme, UDP-apiose/UDP-xylose synthase (UAXS), also referred to as UDP-apiose synthase (UAS) or AXS in some literature.[2] This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.[3] The reaction requires NAD+ as a cofactor and proceeds through several key intermediates.[1]

The proposed reaction mechanism involves the following key steps:

-

Oxidation: The reaction is initiated by the NAD+-dependent oxidation of the C4 hydroxyl group of UDP-glucuronic acid, forming the intermediate UDP-4-keto-D-glucuronic acid.[4][5]

-

Decarboxylation: This is followed by the decarboxylation of the UDP-4-keto-D-glucuronic acid, leading to the formation of a UDP-4-keto-pentose intermediate.[4][5]

-

Rearrangement and Ring Contraction: The carbon skeleton of the pentose intermediate undergoes a rearrangement, leading to the characteristic branched chain of apiose. This is a critical and unique step in the pathway.

-

Reduction: Finally, the intermediate is reduced by the NADH generated in the initial oxidation step to yield UDP-apiose.

Simultaneously, the UDP-4-keto-pentose intermediate can be reduced without rearrangement to form UDP-xylose, explaining the bifunctional nature of the enzyme.

Key Enzymes and Intermediates:

-

Enzyme: UDP-apiose/UDP-xylose synthase (UAXS/AXS)

-

Substrate: UDP-D-glucuronic acid (UDP-GlcA)

-

Cofactor: NAD+

-

Intermediates:

-

UDP-4-keto-D-glucuronic acid

-

UDP-4-keto-pentose (UDP-β-L-threo-pentopyranos-4-ulose)[6]

-

-

Products:

-

UDP-D-apiose

-

UDP-D-xylose

-

CO2

-

Quantitative Data

The following table summarizes the available kinetic parameters for UDP-apiose/UDP-xylose synthase from various sources. This data is essential for understanding the enzyme's efficiency and substrate affinity.

| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Optimal pH | Reference |

| Arabidopsis thaliana (AXS1) | UDP-glucuronic acid | - | 0.3 | - | [7] |

| Spirodela polyrrhiza (UAS) | UDP-glucuronic acid | 251 | - | - | [7] |

Note: Comprehensive kinetic data for UAXS is limited in the literature. The provided values serve as a reference, and further characterization from different organisms is needed for a complete comparative analysis.

Experimental Protocols

This section provides detailed methodologies for the purification and characterization of UDP-apiose/UDP-xylose synthase and the analysis of its reaction products.

Purification of Recombinant UDP-Apiose/UDP-Xylose Synthase

This protocol is adapted from methods used for the purification of recombinant plant and human UAXS/UXS.[5]

1. Expression Vector and Host:

- Clone the full-length cDNA of the target UAXS into an expression vector (e.g., pET vector with an N-terminal His-tag).

- Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Cell Culture and Induction:

- Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

3. Cell Lysis:

- Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).

- Lyse the cells by sonication on ice or by using a French press.

- Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

4. Affinity Chromatography:

- Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

- Elute the His-tagged UAXS with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. Size-Exclusion Chromatography (Optional):

- For higher purity, further purify the eluted protein by size-exclusion chromatography using a column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

- Collect the fractions containing the purified UAXS.

6. Protein Concentration and Storage:

- Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

- Assess the purity of the protein by SDS-PAGE.

- Store the purified enzyme in aliquots at -80°C in a buffer containing glycerol (e.g., 20-50%) for long-term stability.

Enzyme Activity Assay

This assay is designed to measure the activity of UAXS by quantifying the formation of UDP-xylose and/or UDP-apiose.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 50 mM Tris-HCl buffer (pH 7.5)[5]

- 1-2 mM UDP-glucuronic acid[5]

- 0.5-1 mM NAD+[5]

- Purified UAXS enzyme (concentration to be optimized for linear product formation over time)

2. Incubation:

- Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 25-37°C) for 5 minutes.

- Initiate the reaction by adding the enzyme.

- Incubate the reaction for a specific time period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

3. Reaction Termination:

- Stop the reaction by adding an equal volume of acetonitrile.[5]

- Alternatively, the reaction can be stopped by boiling for 2-5 minutes or by adding a strong acid (e.g., perchloric acid) followed by neutralization.

4. Sample Preparation for Analysis:

- Centrifuge the terminated reaction mixture to precipitate the protein (e.g., 16,000 x g for 10 minutes at 4°C).[5]

- Filter the supernatant through a 0.22 µm filter before analysis by HPLC.

HPLC Analysis of UDP-Sugars

This method allows for the separation and quantification of the substrate (UDP-GlcA) and the products (UDP-apiose and UDP-xylose).

1. HPLC System and Column:

- A standard HPLC system equipped with a UV detector is required.

- A porous graphitic carbon (PGC) column (e.g., Hypercarb™) is effective for separating UDP-sugars.[8] Alternatively, a C18 reversed-phase column with an ion-pairing reagent can be used.

2. Mobile Phase and Gradient:

- For PGC columns: A common mobile phase system consists of:

- Solvent A: Aqueous ammonium carbonate or ammonium formate buffer (e.g., 10-50 mM, pH 8-9).

- Solvent B: Acetonitrile.

- A typical gradient could be:

- 0-5 min: Isocratic with 2% B.

- 5-25 min: Linear gradient from 2% to 20% B.

- 25-30 min: Linear gradient from 20% to 50% B.

- 30-35 min: Isocratic with 50% B.

- 35-40 min: Return to 2% B and equilibrate.

- The flow rate is typically set to 0.5-1.0 mL/min.

3. Detection:

- Monitor the elution of UDP-sugars by measuring the absorbance at 262 nm (the absorbance maximum for the uracil ring).

4. Quantification:

- Prepare standard curves for UDP-GlcA, UDP-xylose, and UDP-apiose of known concentrations.

- Calculate the concentration of each UDP-sugar in the enzyme assay samples by comparing their peak areas to the standard curves.

NMR Spectroscopy for Product Identification

NMR spectroscopy is a powerful tool for the unambiguous identification of reaction products, including unstable intermediates.[4]

1. Sample Preparation:

- Perform a large-scale enzyme reaction to generate sufficient material for NMR analysis.

- After stopping the reaction, lyophilize the supernatant to remove the solvent.

- Re-dissolve the sample in deuterium oxide (D₂O).

2. NMR Acquisition:

- Acquire ¹H and ³¹P NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

- For ¹H NMR, characteristic signals for the anomeric protons of UDP-GlcA, UDP-xylose, and UDP-apiose can be observed and quantified.

- ³¹P NMR can be used to observe the pyrophosphate linkage and distinguish between different UDP-sugar species.

- 2D NMR experiments such as COSY and HSQC can be used for complete structural elucidation of the products.

Visualizations

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway and a typical experimental workflow.

References

- 1. Analysis of UDP-D-Apiose/UDP-D-Xylose Synthase-Catalyzed Conversion of UDP-D-Apiose Phosphonate to UDP-D-Xylose Phosphonate: Implications for a Retroaldol-Aldol Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure and Mechanism of Human UDP-xylose Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. UDP-apiose/UDP-xylose synthase. Subunit composition and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatic UDP-glucose 13C isotopomers from [U-13C]glucose: a simple analysis by 13C NMR of urinary menthol glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of Apiose in the Structure and Function of Rhamnogalacturonan II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnogalacturonan II (RG-II) is a structurally complex pectic polysaccharide essential for the integrity of the primary cell wall in vascular plants. Among its dozen different monosaccharide components, the branched-chain pentose, apiose, plays a unique and critical role. This technical guide provides an in-depth exploration of the function of apiose in the structure and function of RG-II, with a focus on its involvement in the borate-mediated cross-linking of RG-II monomers. This dimerization is fundamental to the proper architecture and mechanical properties of the plant cell wall. This document summarizes key quantitative data, details experimental protocols for the study of RG-II, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: The Enigmatic Structure of Rhamnogalacturonan II

Rhamnogalacturonan II (RG-II) is a minor but ubiquitous component of pectin in the primary cell walls of all vascular plants[1][2]. Despite its relatively low abundance, typically constituting less than 10% of the total pectin, its highly conserved and intricate structure underscores its fundamental biological importance[1]. RG-II is composed of a backbone of α-1,4-linked D-galacturonic acid residues, which is substituted with four distinct and complex oligosaccharide side chains (A, B, C, and D)[3]. These side chains are comprised of at least 12 different types of monosaccharides, some of which are rare in nature, including apiose, aceric acid, Kdo (3-deoxy-D-manno-octulosonic acid), and Dha (3-deoxy-D-lyxo-2-heptulosaric acid)[2][4]. The complexity of RG-II is further highlighted by the presence of over 20 different glycosidic linkages[2].

The Central Role of Apiose in RG-II Dimerization

The most significant functional aspect of RG-II is its ability to form a dimer through a borate diester cross-link[5][6]. This cross-linking is highly specific and occurs between the C-2' and C-3' hydroxyl groups of two apiosyl residues located in side chain A of two separate RG-II monomers[6][7]. This dimerization is crucial for the proper structure and function of the plant cell wall, contributing to its mechanical strength and regulating its porosity[8][9].

The Borate Cross-Link: A Key to Cell Wall Integrity

The formation of the borate diester bond is a self-assembly process that is influenced by pH and the presence of certain divalent cations[10]. In vitro studies have shown that the dimer is stable at physiological pH and that its formation is enhanced by cations such as Ca2+, Sr2+, and Pb2+[7][10]. In the plant cell wall, it is estimated that over 95% of RG-II exists in this dimeric form, highlighting the physiological relevance of this cross-link[6]. The absence or disruption of this borate bridge, often due to boron deficiency, leads to severe growth defects, including swollen cell walls and reduced tissue integrity[6][9][11][12].

Quantitative Data on RG-II and the Significance of Apiose

The following tables summarize key quantitative data related to the composition and properties of RG-II, emphasizing the role of apiose.

Table 1: Glycosyl Residue Composition of Rhamnogalacturonan II from Various Plant Sources (mol%)

| Glycosyl Residue | Sycamore[1] | Red Wine[13] | Arabidopsis[14] |

| Rhamnose | 11 | 10 | 12 |

| Fucose | 6 | 5 | 7 |

| 2-O-Me-Fucose | 2 | 2 | 2 |

| Arabinose | 10 | 9 | 11 |

| Galactose | 12 | 11 | 13 |

| Apiose | 10 | 9 | 10 |

| 2-O-Me-Xylose | 3 | 3 | 3 |

| Galacturonic Acid | 25 | 28 | 22 |

| Glucuronic Acid | 5 | 6 | 4 |

| Kdo | 3 | 3 | 3 |

| Dha | 2 | 2 | 2 |

| Aceric Acid | 1 | 2 | 1 |

Table 2: Monomer vs. Dimer Ratios of RG-II under Different Conditions

| Condition | Monomer (%) | Dimer (%) | Source |

| Wild-type Arabidopsis (sufficient boron) | < 5 | > 95 | [6] |

| mur1 mutant Arabidopsis (altered side chain A) | ~50 | ~50 | [6] |

| Boron-deficient pumpkin | 80-90 | 10-20 | [11][12] |

| In vitro dimerization (boric acid, pH 3.4, 24h) | ~70 | ~30 | [7][15] |

| In vitro dimerization (boric acid + Sr2+, pH 3.4, 24h) | ~20 | ~80 | [7][15] |

Table 3: Impact of RG-II Dimerization on Cell Wall Properties

| Property | B-deficient (monomeric RG-II) | B-sufficient (dimeric RG-II) | Source |

| Cell Wall Pore Size (approx. nm) | ~6.0 | ~3.5 | [6] |

| Cell Wall Thickness | Increased | Normal | [6][11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of RG-II and the role of apiose.

Isolation and Purification of Rhamnogalacturonan II

Objective: To isolate RG-II from plant material for structural and functional analysis.

Protocol:

-

Preparation of Alcohol Insoluble Residue (AIR):

-

Homogenize fresh plant tissue (e.g., celery stalks, duckweed) in 80% ethanol.

-

Wash the resulting pellet sequentially with 80% ethanol, chloroform:methanol (1:1, v/v), and acetone to remove lipids and pigments.

-

Dry the resulting AIR pellet.[16]

-

-

Enzymatic Digestion:

-

Suspend the AIR in 50 mM sodium acetate buffer (pH 5.0).

-

Add endopolygalacturonase (EPG) and incubate at 37°C for 12-16 hours to hydrolyze the homogalacturonan backbone of pectin, releasing RG-II.[5]

-

-

Solubilization and Initial Fractionation:

-

Centrifuge the digest to pellet the insoluble material.

-

The supernatant contains solubilized pectic fragments, including RG-II.

-

-

Size-Exclusion Chromatography (SEC):

-

Apply the supernatant to a SEC column (e.g., Sephadex G-75 or Superdex 75) equilibrated with a suitable buffer (e.g., 50 mM ammonium formate, pH 5.0).[16]

-

Collect fractions and assay for the presence of RG-II by monitoring for characteristic monosaccharides like apiose and 2-O-methyl-xylose after acid hydrolysis and derivatization.[5]

-

-

Anion-Exchange Chromatography (AEC) (Optional):

-

For further purification, apply the RG-II containing fractions to an AEC column (e.g., DEAE-cellulose) and elute with a salt gradient (e.g., 0-1 M NaCl).[13]

-

Analysis of RG-II Monomer and Dimer by Polyacrylamide Gel Electrophoresis (PAGE)

Objective: To separate and quantify the monomeric and dimeric forms of RG-II.

Protocol:

-

Gel Preparation:

-

Prepare a 26% (w/v) acrylamide resolving gel and a 10% (w/v) acrylamide stacking gel in a Tris-borate buffer system.[17]

-

-

Sample Preparation:

-

Dissolve the purified RG-II sample in the electrophoresis running buffer.

-

To generate a monomer standard, treat a sample of dimeric RG-II with 0.1 M HCl at 80°C for 1 hour, then neutralize.

-

-

Electrophoresis:

-

Load the samples onto the gel.

-

Run the electrophoresis at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel.[17]

-

-

Staining:

-

Fix the gel in an ethanol/acetic acid solution.

-

Stain the gel using a silver staining protocol for polysaccharides.[17]

-

-

Quantification:

-

Densitometrically scan the stained gel to determine the relative amounts of the monomer and dimer bands.

-

Glycosyl Residue Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the monosaccharide composition of RG-II.

Protocol:

-

Acid Hydrolysis:

-

Hydrolyze the RG-II sample with 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour to release the constituent monosaccharides.[16]

-

-

Reduction:

-

Reduce the released monosaccharides to their corresponding alditols with sodium borohydride (NaBH4).[16]

-

-

Acetylation:

-

Acetylate the alditols with acetic anhydride and pyridine to form alditol acetates.[16]

-

-

GC-MS Analysis:

-

Inject the alditol acetate derivatives into a GC-MS system.

-

Separate the derivatives on a suitable capillary column (e.g., SP-2330).

-

Identify the monosaccharides based on their retention times and mass spectra compared to known standards.[5]

-

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the crucial role of apiose in RG-II dimerization and the biosynthetic pathway leading to its precursor.

Caption: Borate-mediated dimerization of two rhamnogalacturonan II (RG-II) monomers via their apiose residues.

Caption: Biosynthetic pathway of UDP-D-apiose, the activated precursor for apiose incorporation into RG-II.

Functional Implications and Future Directions

The dimerization of RG-II via apiose-borate cross-links is not merely a structural feature but has profound functional consequences for the plant. This network within the pectic matrix is thought to control cell wall porosity, influencing the transport of molecules to the plasma membrane, and to play a role in cell-cell adhesion[8]. The severe phenotypes of mutants with defects in RG-II synthesis or dimerization underscore its essential role in plant growth and development[5].

Future research in this area will likely focus on several key aspects:

-

Elucidating the precise 3D structure of the RG-II dimer: High-resolution structural studies will provide a deeper understanding of how this complex polysaccharide contributes to cell wall architecture.

-

Identifying and characterizing the enzymes involved in RG-II biosynthesis: A complete understanding of the biosynthetic pathway will open up avenues for the targeted modification of cell wall properties.

-

Investigating the role of RG-II in cell signaling: The release of RG-II fragments upon pathogen attack suggests a potential role in plant defense responses.

-

Exploring the potential of RG-II in drug development: The unique structure and properties of RG-II, including its ability to bind specific ions, may present opportunities for the development of novel therapeutic agents.

Conclusion

Apiose, a seemingly minor component of the plant cell wall, holds a position of immense structural and functional importance within the complex architecture of rhamnogalacturonan II. Its unique ability to facilitate the borate-mediated dimerization of RG-II is a cornerstone of primary cell wall integrity in vascular plants. The detailed understanding of the role of apiose in RG-II, facilitated by the experimental approaches outlined in this guide, is crucial for advancing our knowledge of plant biology and for harnessing the potential of plant cell wall components in various biotechnological and pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Rhamnogalacturonan-II - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis of the rhamnogalacturonan II component 3-deoxy-D-manno-2-octulosonic acid (Kdo) is required for pollen tube growth and elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. rhamnogalacturonan II [glygen.ccrc.uga.edu]

- 7. Rhamnogalacturonan-II, a pectic polysaccharide in the walls of growing plant cell, forms a dimer that is covalently cross-linked by a borate ester. In vitro conditions for the formation and hydrolysis of the dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Pore Size of Non-Graminaceous Plant Cell Walls Is Rapidly Decreased by Borate Ester Cross-Linking of the Pectic Polysaccharide Rhamnogalacturonan II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The plant cell wall polysaccharide rhamnogalacturonan II self-assembles into a covalently cross-linked dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Formation of rhamnogalacturonan II-borate dimer in pectin determines cell wall thickness of pumpkin tissue. | Semantic Scholar [semanticscholar.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Structural characterization of red wine rhamnogalacturonan II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Discovery and Enduring Significance of Apiose in Plant Biochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiose, a unique branched-chain pentose, has intrigued plant biochemists for over a century. Initially discovered as a component of a flavonoid glycoside in parsley, its role has expanded to being a crucial element in the structural integrity of the plant cell wall. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to apiose. It details the methodologies for its isolation and characterization, presents quantitative data on its occurrence, and elucidates the enzymatic pathway of its biosynthesis. Particular emphasis is placed on its role in the formation of borate cross-links within the pectic polysaccharide rhamnogalacturonan II (RG-II), a structure essential for normal plant growth and development. This document serves as a valuable resource for researchers in plant biology, glycobiology, and drug development, offering insights into the complex world of plant cell wall biochemistry and potential avenues for future research.

Discovery and Early History

The story of apiose began in 1901 when the German chemist Eduard Vongerichten first identified it as a sugar component of the flavonoid glycoside apiin, which he isolated from parsley (Apium petroselinum L.).[1] Vongerichten observed that mild acid hydrolysis of apiin with 0.5–1% sulfuric acid yielded glucose, the flavone apigenin, and a novel pentose that did not exhibit the typical properties of arabinose or xylose.[1] He aptly named this new sugar "apiose," derived from the genus name Apium.[1] The initial structural elucidation work in the early 20th century revealed its unique branched-chain structure, a feature that set it apart from most other monosaccharides.[1]

Occurrence and Distribution in the Plant Kingdom

Initially identified in a secondary metabolite, apiose was later found to be a widespread, albeit minor, constituent of the primary cell walls of all higher plants.[2] It is a key component of two types of pectic polysaccharides:

-

Rhamnogalacturonan II (RG-II): A highly complex and conserved pectic polysaccharide, RG-II contains at least 12 different types of monosaccharides, including apiose.[3] Apiose plays a critical structural role in RG-II by forming borate diester cross-links between two RG-II molecules, which is essential for the mechanical properties of the cell wall and normal plant growth.[3]

-

Apiogalacturonan: This pectic polysaccharide is particularly abundant in the cell walls of aquatic monocots like duckweed (Lemna minor) and seagrasses.[4][5] In these plants, apiogalacturonan can constitute a significant portion of the cell wall biomass.[5]

Apiose is also found in a vast array of secondary metabolites, with over 1200 apiosylated compounds identified in more than 530 plant species across 106 families.[5] These compounds include flavonoids, cyanogenic glycosides, and other natural products, suggesting diverse physiological roles for apiosylation.[2]

Quantitative Data on Apiose Content

The concentration of apiose can vary significantly between plant species and even between different tissues of the same plant. The following tables summarize some of the available quantitative data.

| Plant Species | Family | Tissue/Fraction | Apiose Content (% of cell wall) | Reference(s) |

| Lemna minor | Lemnaceae | Holocellulose | ~4% | [6] |

| Lemna minor | Lemnaceae | Apiogalacturonans | 7.9% - 38.1% | [7][8] |

| Spirodela polyrhiza | Lemnaceae | Cell Wall | High | [9][10] |

| Landoltia punctata | Lemnaceae | Cell Wall | High | [9][10] |

| Lemna gibba | Lemnaceae | Cell Wall | High | [9][10] |

| Wolffiella caudata | Lemnaceae | Cell Wall | Low | [9][10] |

| Wolffia borealis | Lemnaceae | Cell Wall | Low | [9][10] |

Table 1: Apiose Content in the Cell Walls of Various Duckweed Species.

| Enzyme Source | Substrate | Km (µM) | Vmax or kcat | Reference(s) |

| Arabidopsis thaliana (recombinant AXS1) | UDP-D-glucuronate | - | 0.3 min-1 (turnover number) | [2][11] |

| Petroselinum crispum (PcGlcT) | Apigenin | 320 ± 70 | 0.62 ± 0.05 s-1 | [12] |

| Petroselinum crispum (PcGlcT) | UDP-Glc | 610 ± 110 | 0.62 ± 0.05 s-1 | [12] |

| Petroselinum crispum (PcApiT) | Apigenin 7-O-glucoside | - | - | [12] |

| Petroselinum crispum (PcApiT) | UDP-apiose | - | - | [12] |

Experimental Protocols

Historical Method: Isolation of Apiose from Apiin (Vongerichten, 1901)

This protocol is based on the historical account of Vongerichten's discovery.

Objective: To hydrolyze the flavonoid glycoside apiin from parsley to release apiose.

Methodology:

-

Extraction of Apiin: Apiin is first extracted from dried parsley leaves using a suitable solvent (e.g., ethanol or water).

-

Mild Acid Hydrolysis: The crude apiin extract is subjected to mild acid hydrolysis using 0.5–1% sulfuric acid.[1] The reaction is typically carried out by heating the mixture.

-

Separation of Products: Following hydrolysis, the reaction mixture contains glucose, apigenin, and apiose. These components can be separated using techniques available at the time, such as fractional crystallization or precipitation.

-

Purification of Apiose: Further purification of the apiose fraction would have involved repeated crystallization steps to obtain the pure sugar.

Modern Method: Isolation and Characterization of Apiogalacturonans from Lemna minor

This protocol is adapted from the work of Hart and Kindel (1970).[7][8]

Objective: To isolate and characterize apiose-containing pectic polysaccharides from the cell walls of Lemna minor.

Methodology:

-

Cell Wall Preparation: Fresh Lemna minor is homogenized and washed extensively with water and organic solvents to remove intracellular contents, yielding a cell wall-enriched fraction.

-

Extraction of Pectins: The cell wall material is treated with a chelating agent, such as 0.5% ammonium oxalate, to solubilize pectic polysaccharides.[7][8]

-

Purification of Apiogalacturonans:

-

The oxalate extract is subjected to anion-exchange chromatography on a DEAE-Sephadex column to separate polysaccharides based on their charge.

-

Further purification is achieved by fractional precipitation with increasing concentrations of sodium chloride. Polysaccharides with higher apiose content are generally more soluble in higher salt concentrations.[7][8]

-

-

Characterization:

-

Monosaccharide Composition Analysis: The purified apiogalacturonans are hydrolyzed with acid (e.g., trifluoroacetic acid), and the resulting monosaccharides are converted to their alditol acetate derivatives for analysis by gas chromatography-mass spectrometry (GC-MS).

-

Apiose Content Determination: The amount of apiose is quantified relative to other monosaccharides.

-

Enzymatic Synthesis and Characterization of UDP-Apiose

Objective: To characterize the activity of UDP-apiose/UDP-xylose synthase (UAS).

Methodology:

-

Enzyme Source: The UAS enzyme can be purified from plant tissues (e.g., parsley cell cultures) or, more commonly, produced as a recombinant protein in E. coli.[2][11][13]

-

Enzyme Assay:

-

Product Analysis:

-

The reaction is stopped, and the products (UDP-apiose and UDP-xylose) are separated from the substrate using techniques like high-performance anion-exchange chromatography (HPAEC) or hydrophilic interaction liquid chromatography (HILIC).

-

The identity of the products is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[14]

-

-

Kinetic Analysis: The kinetic parameters (Km and Vmax) of the enzyme are determined by measuring the initial reaction rates at varying substrate concentrations.[15]

Biosynthesis of Apiose

The biosynthesis of apiose occurs via the conversion of UDP-D-glucuronic acid (UDP-GlcA) to UDP-D-apiose and UDP-D-xylose. This reaction is catalyzed by a single bifunctional enzyme called UDP-apiose/UDP-xylose synthase (UAS), known as AXS1 in Arabidopsis thaliana.[2][11] The reaction is NAD+-dependent and involves a decarboxylation and a rearrangement of the carbon skeleton of the glucuronic acid moiety.[2][11]

Caption: Biosynthetic pathway of UDP-D-apiose and its incorporation into plant cell wall polysaccharides and secondary metabolites.

Role in Rhamnogalacturonan II Cross-Linking

One of the most significant functions of apiose in plant biochemistry is its role in the dimerization of RG-II. Two RG-II molecules are covalently cross-linked through a borate diester bond formed between the 2' and 3' hydroxyl groups of the apiosyl residues in side chain A of each monomer.[3] This dimerization is crucial for the formation of a three-dimensional pectic network in the cell wall, contributing to its mechanical strength and integrity. The process is thought to occur in the Golgi apparatus before the pectin is secreted into the cell wall.

Caption: Diagram illustrating the borate-mediated cross-linking of two Rhamnogalacturonan II (RG-II) monomers via their apiose residues.

Experimental Workflow for Apiose Research

The study of apiose in plant biochemistry typically follows a structured workflow, from initial detection to detailed structural and functional analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apiogalacturonan - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. THE OCCURRENCE OF APIOSE IN LEMNA (DUCKWEED) AND OTHER ANGIOSPERMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and partial characterization of apiogalacturonans from the cell wall of Lemna minor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Isolation and partial characterization of apiogalacturonans from the cell wall of Lemna minor. | Semantic Scholar [semanticscholar.org]

- 9. Correlation of Apiose Levels and Growth Rates in Duckweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ritsumei.repo.nii.ac.jp [ritsumei.repo.nii.ac.jp]

- 13. UDP-apiose/UDP-xylose synthase. Subunit composition and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure and Mechanism of Human UDP-xylose Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Apiose-Containing Secondary Metabolites in Higher Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiose is a unique branched-chain pentose, 3-C-(hydroxymethyl)-D-glycero-tetrose, found primarily in the plant kingdom.[1] It is a crucial component of complex cell wall polysaccharides, such as rhamnogalacturonan II (RG-II) and apiogalacturonan, playing a vital role in cell wall structure and integrity.[1][2] Beyond its structural role, apiose is a constituent of a vast array of secondary metabolites, with nearly 1200 apiosylated glycosides identified to date.[3] These compounds are distributed across more than 106 families of higher plants, with a high prevalence in the Fabaceae, Lamiaceae, and Asteraceae families.[1] Apiose-containing secondary metabolites encompass a wide range of chemical classes, including flavonoids, saponins, terpenes, and cardiac glycosides, and exhibit diverse and promising biological activities. This guide provides a comprehensive technical overview of the biosynthesis, chemical diversity, quantitative analysis, experimental protocols, and biological significance of these fascinating natural products.

Biosynthesis of Apiose and Apiosylated Secondary Metabolites

The biosynthesis of apiose and its subsequent incorporation into secondary metabolites is a two-step process involving the formation of an activated sugar donor, UDP-apiose, followed by the transfer of the apiosyl moiety to an acceptor molecule by a glycosyltransferase.

UDP-Apiose Biosynthesis

The precursor for apiose biosynthesis is UDP-D-glucuronic acid, a common intermediate in plant carbohydrate metabolism.[4] The conversion of UDP-D-glucuronic acid to UDP-D-apiose and UDP-D-xylose is catalyzed by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS).[4] This NAD+-dependent reaction involves a decarboxylation and an unusual intramolecular rearrangement of the carbon skeleton.[4]

References

- 1. Antioxidant and Photoprotective Activity of Apigenin and Its Potassium Salt Derivative in Human Keratinocytes and Absorption in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.sjsu.edu [scholarworks.sjsu.edu]

- 3. Qualitative and quantitative analysis of the saponins in Panax notoginseng leaves using ultra-performance liquid chromatography coupled with time-of-flight tandem mass spectrometry and high performance liquid chromatography coupled with UV detector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Function of UDP-Apiose/UDP-Xylose Synthase in Apiose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (UDP)-apiose/UDP-xylose synthase (AXS) is a pivotal enzyme in the biosynthesis of the branched-chain pentose, D-apiose. This unique sugar is a crucial component of complex plant cell wall polysaccharides, such as rhamnogalacturonan II (RG-II), where it plays a vital role in forming borate cross-links that maintain cell wall integrity.[1][2] AXS catalyzes the NAD+-dependent conversion of UDP-glucuronic acid (UDP-GlcA) into UDP-apiose and UDP-xylose.[2][3] The intricate reaction mechanism, involving oxidation, a retro-aldol cleavage, and subsequent reduction, highlights a fascinating example of enzymatic multifunctionality.[3][4] This technical guide provides a comprehensive overview of AXS, including its biochemical function, a detailed analysis of its reaction mechanism, a compilation of its kinetic properties, and standardized protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers investigating plant cell wall biosynthesis, carbohydrate chemistry, and for professionals in drug development exploring novel enzymatic targets.

Introduction

D-Apiose is a naturally occurring branched-chain pentose primarily found in the plant kingdom.[1] It is a key constituent of the pectic polysaccharide rhamnogalacturonan II (RG-II), a structurally complex component of the primary cell wall of all vascular plants.[1][2] Within RG-II, apiose residues are essential for the formation of borate diester cross-links, which are critical for the structural integrity and proper function of the cell wall.[1] The precursor for apiose incorporation into these polysaccharides is UDP-D-apiose.[5]

The biosynthesis of UDP-apiose is catalyzed by the bifunctional enzyme UDP-apiose/UDP-xylose synthase (AXS).[5] This enzyme converts UDP-glucuronic acid (UDP-GlcA) into both UDP-apiose and UDP-xylose in an NAD+-dependent reaction.[2][3] The dual functionality of AXS places it at a critical branch point in nucleotide sugar metabolism, supplying precursors for both hemicellulose (via UDP-xylose) and pectin (via UDP-apiose).[6][7] The unique ring contraction and carbon skeleton rearrangement catalyzed by AXS make it a subject of significant biochemical interest. Understanding the function and regulation of AXS is crucial for elucidating the mechanisms of plant cell wall assembly and for potential applications in biotechnology and drug development.

Biochemical Function and Metabolic Pathway

AXS is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[4] It catalyzes the conversion of UDP-GlcA to UDP-apiose and UDP-xylose. This reaction is a key step in the broader nucleotide sugar interconversion pathway, which provides the activated sugar donors required for the biosynthesis of a wide array of plant cell wall polysaccharides.[6][7]

The overall reaction catalyzed by AXS is as follows:

UDP-D-glucuronic acid + NAD+ ↔ UDP-D-apiose + UDP-D-xylose + CO2 + NADH + H+

The metabolic pathway begins with UDP-glucose, which is oxidized to UDP-glucuronic acid by UDP-glucose dehydrogenase. UDP-glucuronic acid then serves as the substrate for AXS.[7]

Reaction Mechanism

The reaction mechanism of AXS is a complex, multi-step process that occurs within a single active site.[4] It involves an initial oxidation, followed by a decarboxylation that is coupled with a retro-aldol ring opening, a carbon skeleton rearrangement via an aldol addition, and a final reduction.[3][4][8]

The proposed steps are as follows:

-

Oxidation: The reaction is initiated by the NAD+-dependent oxidation of the C4'-hydroxyl group of UDP-GlcA to form a 4'-keto intermediate.[3]

-

Retro-Aldol Cleavage and Decarboxylation: The C2'-C3' bond of the 4'-keto intermediate undergoes a retro-aldol cleavage, leading to the opening of the pyranose ring. This is coupled with the decarboxylation of the C6' carboxyl group.[3][4]

-

Aldol Addition and Ring Contraction: The open-chain intermediate then undergoes an intramolecular aldol addition, which results in the formation of a five-membered furanose ring, yielding the UDP-apiose aldehyde.[3][8]

-

Reduction: Finally, the C3' aldehyde of the UDP-apiose intermediate is reduced by the NADH generated in the initial oxidation step to produce UDP-apiose.[3] A competing reduction of the 4-keto intermediate can also occur, leading to the formation of UDP-xylose.[3]

Quantitative Data

The kinetic parameters of AXS have been determined for the enzyme from various sources. These parameters are crucial for understanding the enzyme's efficiency and substrate affinity.

| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Optimal pH | Optimal Temperature (°C) | Reference |

| Arabidopsis thaliana (AXS1) | UDP-Glucuronic Acid | - | 0.3 | - | - | [9] |

| Spirodela polyrhiza | UDP-Glucuronic Acid | 251 | - | - | - | [10] |

| Petroselinum crispum (Parsley) | UDP-Glucuronic Acid | - | - | 8.0-8.5 | 30 | [11] |

Note: "-" indicates data not available in the cited literature. Kinetic parameters can vary depending on the specific assay conditions.

Experimental Protocols

Expression and Purification of Recombinant His-tagged AXS

This protocol describes the expression of His-tagged AXS in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli strain (e.g., BL21(DE3)) transformed with an AXS expression vector (e.g., pET vector with an N-terminal 6xHis-tag).

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

-

Ni-NTA agarose resin.

-

Chromatography column.

Procedure:

-

Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the transformed E. coli.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer (without lysozyme and PMSF).

-

Load the clarified lysate onto the column.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the His-tagged AXS protein with 5 column volumes of Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Enzyme Activity Assay using HPLC

This protocol outlines a method to determine the activity of AXS by quantifying the formation of UDP-apiose and UDP-xylose from UDP-GlcA using High-Performance Liquid Chromatography (HPLC).[6]

Materials:

-

Purified AXS enzyme.

-

Reaction Buffer: 50 mM Tris-HCl pH 8.0.

-

UDP-Glucuronic Acid (substrate).

-

NAD+.

-

Quenching solution: e.g., perchloric acid or ethanol.

-

HPLC system with an anion exchange or reverse-phase C18 column.

-

Mobile phase (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium hydrogen sulfate for reverse-phase).

-

Standards for UDP-GlcA, UDP-apiose, and UDP-xylose.

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, 1 mM UDP-GlcA, 1 mM NAD+, and a suitable amount of purified AXS enzyme in a total volume of 100 µL.

-

Incubate the reaction at 30°C for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject an aliquot of the filtered sample onto the HPLC column.

-

Separate the nucleotide sugars using an appropriate gradient of the mobile phase.

-

Detect the UDP-sugars by their absorbance at 262 nm.

-

Quantify the amounts of UDP-apiose and UDP-xylose formed by comparing their peak areas to those of the standards.

-

Calculate the enzyme activity in terms of µmol of product formed per minute per mg of enzyme.

Analysis of Reaction Products by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to unambiguously identify the products of the AXS reaction and to monitor the reaction in real-time.[5]

Materials:

-

Purified AXS enzyme.

-

Reaction Buffer prepared in D₂O (e.g., 50 mM Tris-HCl pD 8.0).

-

UDP-Glucuronic Acid.

-

NAD+.

-

NMR spectrometer.

-

NMR tubes.

Procedure:

-

Prepare the reaction mixture directly in an NMR tube containing the D₂O-based buffer, UDP-GlcA, NAD+, and the purified enzyme.

-

Acquire an initial ¹H NMR spectrum to observe the substrate signals.

-

Incubate the NMR tube at the desired reaction temperature.

-

Acquire ¹H NMR spectra at various time points to monitor the disappearance of the substrate and the appearance of product signals.

-

The anomeric protons of the UDP-sugars typically resonate in a distinct region of the spectrum (around 5.5-6.0 ppm) and can be used for identification and quantification.

-

Compare the chemical shifts and coupling constants of the product signals to those of authentic standards of UDP-apiose and UDP-xylose to confirm their identity.

Conclusion

UDP-apiose/UDP-xylose synthase is a fascinating and vital enzyme in plant biology. Its unique catalytic mechanism, which leads to the formation of two distinct and important nucleotide sugar precursors, underscores the elegance and efficiency of metabolic pathways. The detailed understanding of AXS function, kinetics, and regulation is not only fundamental to our knowledge of plant cell wall biosynthesis but also opens avenues for the biotechnological production of apiose-containing compounds and the development of novel herbicides or antifungal agents that target this essential pathway. The methodologies and data presented in this guide are intended to facilitate further research into this remarkable enzyme and its role in the complex world of carbohydrate metabolism.

References

- 1. research.cbc.osu.edu [research.cbc.osu.edu]

- 2. researchgate.net [researchgate.net]

- 3. faculty.washington.edu [faculty.washington.edu]

- 4. agilent.com [agilent.com]

- 5. static.igem.org [static.igem.org]

- 6. Analysis of UDP-D-Apiose/UDP-D-Xylose Synthase-Catalyzed Conversion of UDP-D-Apiose Phosphonate to UDP-D-Xylose Phosphonate: Implications for a Retroaldol-Aldol Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. gladstone.org [gladstone.org]

- 9. researchgate.net [researchgate.net]

- 10. Graphviz [graphviz.org]

- 11. UDP-apiose/UDP-xylose synthase. Subunit composition and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Apiose Glycosides: Natural Distribution, Biological Activities, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiose glycosides represent a unique class of natural products characterized by the presence of the branched-chain pentose, D-apiose. This technical guide provides a comprehensive overview of apiose glycosides, detailing their structure, natural distribution, and significant biological activities. It serves as a resource for researchers in natural product chemistry, pharmacology, and drug development by outlining detailed experimental protocols for the isolation, purification, and structural elucidation of these compounds. Furthermore, this guide illustrates the modulation of key cellular signaling pathways by the aglycones of prominent apiose glycosides, offering insights into their mechanisms of action.

Introduction to Apiose and Apiose Glycosides